![molecular formula C11H14ClF2NO B2944212 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1461704-73-3](/img/structure/B2944212.png)

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .

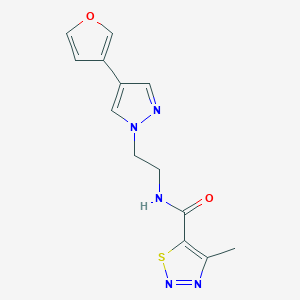

Molecular Structure Analysis

The molecular formula of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is C11H14ClF2NO. Its molecular weight is 249.68 g/mol.Chemical Reactions Analysis

The specific chemical reactions involving 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not provided in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Compounds related to "3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride" have been extensively studied for their synthetic applications and reactivity. For instance, the Synthesis of 3-Benzyl-1,3-thiazolidines via [2+3]-cycloaddition demonstrates the reactivity of cyclobutanamine derivatives in forming spirocyclic and other cyclic compounds, highlighting the cyclobutane ring's utility in synthetic organic chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Similarly, the Efficient synthesis of 2-vinylcyclobutanones showcases the versatility of cyclobutanone derivatives in chemical synthesis, offering pathways to various functionalized molecules (Cohen & Brockunier, 1989).

Biological Applications

On the biological front, cyclobutanamine derivatives have been explored for their potential in drug development and as intermediates in the synthesis of biologically active compounds. The Synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry illustrates the importance of cyclobutanone analogs in developing inhibitors for hydrolase enzymes, which are crucial in various diseases (Mohammad, Reidl, Zeller, & Becker, 2020). Additionally, Two mixed-NH3/amine platinum (II) anticancer complexes featuring a dichloroacetate moiety investigate the cyclobutane-containing ligands' role in cancer therapy, highlighting the potential for developing new platinum-based drugs with enhanced efficacy and selectivity (Liu et al., 2013).

Catalysis and Material Science

In catalysis, cyclobutanamine derivatives serve as intermediates or catalysts in various reactions. The Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of strained trisubstituted alkenes to produce aminocyclobutanes and aminocyclopropanes underscores the cyclobutane core's utility in enantioselective synthesis, which is vital for producing chiral molecules with high purity (Feng, Hao, Liu, & Buchwald, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMPQFIRUDXCEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2944132.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)

![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)

![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)